molecular formula C20H19N5O3S2 B2719927 N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-39-9

N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2719927
CAS No.: 847400-39-9
M. Wt: 441.52
InChI Key: OXAXBZKTULMWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-oxobenzo[d]thiazol-3(2H)-ylmethyl moiety at position 3. The triazole ring is further functionalized via a thioether linkage to an acetamide group, which is N-substituted with a 3-methoxyphenyl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration, particularly in targeting enzyme systems or receptors influenced by triazole and benzothiazolone motifs .

The benzothiazolone component is notable for its electron-withdrawing and hydrogen-bonding capabilities, which may enhance binding affinity in biological systems. Such structural attributes align with trends in modern drug design, where hybrid molecules combining multiple pharmacophores are prioritized for multitarget engagement .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c1-24-17(11-25-15-8-3-4-9-16(15)30-20(25)27)22-23-19(24)29-12-18(26)21-13-6-5-7-14(10-13)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAXBZKTULMWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O3S2C_{20}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of approximately 441.52 g/mol. The compound features a methoxyphenyl group and a thiazole derivative, contributing to its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that thiazole and triazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit inflammatory mediators such as cytokines and prostaglandins. In a study comparing various thiazole derivatives, significant reductions in inflammation were observed in animal models at doses around 50 mg/kg .

2. Analgesic Activity

Analgesic properties have also been documented for this compound class. In experimental settings, compounds with similar structures demonstrated effective pain relief comparable to standard analgesics. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of pain pathways in the central nervous system .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies. It has shown promising activity against a range of bacteria and fungi. For example, derivatives from the same chemical family have exhibited minimum inhibitory concentrations (MICs) as low as 0.23 mg/mL against pathogenic strains like Bacillus cereus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeReference CompoundObserved EffectDose Range
Anti-inflammatoryThiazole Derivative AReduced inflammation markers50 mg/kg
AnalgesicTriazole Derivative BPain relief comparable to NSAIDs50 mg/kg
AntimicrobialSimilar Thiazole Compound CMIC = 0.23–0.70 mg/mL against bacteria0.23–0.94 mg/mL

Case Study: Analgesic Effects in Animal Models

A study conducted on the analgesic properties of thiazole derivatives involved administering varying doses to rat models experiencing induced pain via formalin injection. The results indicated a dose-dependent reduction in pain behavior, suggesting that the compound effectively modulates nociceptive pathways .

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial activity of similar compounds against resistant bacterial strains. The study highlighted that certain derivatives maintained effectiveness against E. coli and Staphylococcus aureus, which are known for their resistance to conventional antibiotics .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of key functional groups. The synthetic route typically includes:

  • Formation of the Benzothiazole Ring : This is achieved by cyclization reactions involving appropriate precursors.
  • Formation of the Triazole Ring : This involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization.
  • Coupling Reactions : The benzothiazole and triazole intermediates are linked via thioether bonds.
  • Final Acylation : The acetamide moiety is introduced to complete the synthesis.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. In silico evaluations indicate its potential for further optimization as a therapeutic agent for inflammatory diseases .

Case Studies

  • In Vitro Evaluation : A study evaluated a related compound's activity against human tumor cells, revealing significant growth inhibition rates. The compound underwent testing through the National Cancer Institute's protocols, demonstrating promising results for further development .
  • Molecular Docking Studies : Computational analyses have been conducted to assess the binding affinity of this compound to target proteins involved in cancer progression and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Triazole Substituents Acetamide Substituent Key Functional Groups
Target Compound 4-Methyl, 5-(2-oxobenzo[d]thiazol-3(2H)-ylmethyl) N-(3-Methoxyphenyl) Benzothiazolone, Thioether
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () 4-Allyl, 5-(thiophen-2-yl) N-(2-Ethoxyphenyl) Thiophene, Allyl
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 4-Ethyl, 5-(thiophen-2-yl) N-(4-Fluorophenyl) Thiophene, Fluorophenyl
N-(Substituted)-2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamides () Quinazolinone core Varied N-aryl substituents Sulfamoyl, Quinazolinone

Key Observations :

  • The target compound’s benzothiazolone moiety distinguishes it from analogues bearing thiophene (e.g., ) or quinazolinone () groups. Benzothiazolone’s planar aromatic system may enhance π-π stacking interactions in biological targets compared to thiophene’s smaller heterocycle .
  • Substituents on the triazole ring (e.g., methyl vs. allyl/ethyl) influence steric bulk and electronic effects.
  • The 3-methoxyphenyl group on the acetamide chain provides moderate electron-donating effects, contrasting with electron-withdrawing groups like 4-fluorophenyl () or sulfamoyl () .

Key Observations :

  • The synthesis of the target compound likely shares steps with ’s thiadiazolobenzamide synthesis, where cyclization of thioxothiourea intermediates is critical .
  • Thiophene-containing analogues () employ Oxone®-mediated cyclization, which may offer scalability but requires stringent control of reaction conditions .
  • Quinazolinone derivatives () utilize straightforward nucleophilic substitution, achieving high yields (up to 91%) with minimal byproducts .

Key Observations :

  • The benzothiazolone group in the target compound is associated with kinase inhibition and antimicrobial activity in related structures (e.g., benzothiazole-derived antitumor agents) .
  • Thiophene-containing analogues exhibit anticancer properties, possibly due to thiophene’s ability to intercalate DNA or inhibit tyrosine kinases .
  • Quinazolinone derivatives () show anti-inflammatory activity, suggesting that the target compound’s bioactivity profile may vary significantly based on its unique substituents .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Class Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Reference
Target Compound Not reported Low (hydrophobic) ~3.5 Inferred
Thiophene-triazole derivatives () 170–315 Moderate in DMSO 2.8–3.2
Quinazolinone-thioacetamides () 170–315 Low in water 2.5–4.0

Key Observations :

  • The target compound’s predicted LogP (~3.5) suggests moderate lipophilicity, comparable to thiophene analogues but higher than quinazolinones .
  • Low aqueous solubility is a common limitation for such derivatives, necessitating formulation strategies like salt formation or nanoencapsulation .

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The compound can be synthesized via multi-step pathways involving:

  • Step 1 : Condensation of 4-amino-5-aryl-1,2,4-triazole-3-thiol derivatives with chloroacetamide intermediates in ethanol under reflux, using KOH as a base .
  • Step 2 : Functionalization of the thiazole ring via alkylation or nucleophilic substitution, monitored by TLC for reaction completion .
  • Step 3 : Purification via recrystallization (ethanol-DMF mixtures) or column chromatography to achieve >95% purity . Yield optimization requires precise control of temperature (reflux at 80–100°C) and stoichiometric ratios (1:1 molar ratio of triazole-thiol to chloroacetamide) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm hydrogen and carbon environments, e.g., methoxy (-OCH3) protons at δ 3.8–4.0 ppm and thiazole ring carbons at δ 160–170 ppm .
  • FT-IR : Detection of carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thioether (C-S) bonds at 600–700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide-thiazole backbone .

Q. How is the compound’s preliminary biological activity screened?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values, often showing activity in the 10–50 µM range for triazole-thiazole hybrids .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II .
  • QSAR Modeling : Development of regression models correlating substituent electronegativity (e.g., methoxy vs. nitro groups) with antimicrobial potency .
  • DFT Calculations : Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites for further functionalization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to identify variability sources .
  • Dose-Response Refinement : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to clarify ambiguous IC50 values .
  • Synergistic Studies : Test combinations with known drugs (e.g., fluconazole) to distinguish additive vs. antagonistic effects .

Q. How can reaction kinetics improve synthesis scalability?

  • Flow Chemistry : Continuous-flow reactors (e.g., microfluidic systems) reduce side reactions by controlling residence time and temperature gradients .
  • DoE Optimization : Use factorial design (e.g., 2³ matrix) to assess variables like solvent polarity, catalyst loading, and reaction time on yield .
  • In Situ Monitoring : Raman spectroscopy or HPLC tracking to identify intermediates and optimize stepwise conversions .

Methodological Challenges and Solutions

Q. Why do recrystallization yields vary between ethanol and DMF?

  • Polarity Effects : Ethanol favors purification of less polar intermediates, while DMF resolves solubility issues for aromatic by-products .
  • Temperature Gradients : Slow cooling (1–2°C/min) in ethanol minimizes impurity inclusion, whereas DMF requires rapid quenching .

Q. How to address discrepancies in NMR data for triazole-thiazole hybrids?

  • Dynamic Effects : Rotameric equilibria in thioacetamide groups can split peaks; use variable-temperature NMR (VT-NMR) at 25–80°C to coalesce signals .
  • Isotopic Labeling : 15N/13C-enriched samples clarify ambiguous assignments in crowded spectral regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.